4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
Description
4-Cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a synthetic benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole core and a 4-cyanophenyl ester moiety. Benzimidazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .
The ester linkage in this compound suggests hydrolytic sensitivity, which may influence its pharmacokinetic profile.
Properties
IUPAC Name |
(4-cyanophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O2/c18-17(19,20)16-22-13-3-1-2-4-14(13)23(16)10-15(24)25-12-7-5-11(9-21)6-8-12/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKNZMQSNRYRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)OC3=CC=C(C=C3)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185430 | |
| Record name | 4-Cyanophenyl 2-(trifluoromethyl)-1H-benzimidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672950-98-0 | |
| Record name | 4-Cyanophenyl 2-(trifluoromethyl)-1H-benzimidazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672950-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanophenyl 2-(trifluoromethyl)-1H-benzimidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the reaction of 4-cyanophenyl acetate with 2-(trifluoromethyl)-1H-1,3-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific diseases.
Mechanism of Action
The mechanism of action of 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzimidazole moiety play crucial roles in its activity. The compound can bind to target proteins, modulating their function and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, highlighting substituent variations and their implications:
Key Observations
Substituent Effects on Bioactivity: The trifluoromethyl group in the benzimidazole core is conserved across analogs, contributing to metabolic resistance and enhanced binding to hydrophobic enzyme pockets . The 4-cyanophenyl group in the target compound introduces strong electron-withdrawing effects, which may modulate electronic interactions in enzyme binding .
Synthetic Accessibility: Compounds like 9c () are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry), whereas the target ester likely requires nucleophilic acyl substitution or esterification . The 4-cyanophenyl ester’s synthesis may involve coupling 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetic acid (CAS 313241-14-4) with 4-cyanophenol under activating conditions (e.g., DCC/DMAP) .
Pharmacological Performance: Molecular docking studies () suggest that bromophenyl-thiazole-triazole analogs (e.g., 9c) exhibit superior binding to α-glucosidase compared to acarbose, a known inhibitor. The trifluoromethyl group in the target compound may similarly enhance interactions with hydrophobic enzyme regions . Urea derivatives (e.g., 6k) demonstrate high yields and bioactivity, but ester-based compounds like the target may offer better hydrolytic stability in vivo .
Data Table: Physicochemical Comparison
Research Findings and Implications
- Enzyme Inhibition : Analogous benzimidazole-triazole hybrids (e.g., 9c) show 6–10% higher binding affinity than acarbose in docking studies, suggesting the target compound may also inhibit carbohydrate-processing enzymes .
- Cation Effects: indicates that cation choice (e.g., sodium vs. potassium) in related acetates significantly impacts bioactivity, implying that the 4-cyanophenyl ester’s neutral form may optimize stability .
- Synthetic Challenges : The trifluoromethyl group complicates purification due to its electron-withdrawing nature, necessitating advanced chromatographic techniques .
Biological Activity
4-Cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a benzimidazole core with a trifluoromethyl group and a cyanophenyl group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with appropriate acetic acid derivatives under controlled conditions. The trifluoromethyl group is introduced through fluorination reactions that enhance the compound's lipophilicity and biological activity.
Antitumor Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Assay |
| HCC827 | 6.48 ± 0.11 | 2D Assay |
| NCI-H358 | 20.46 ± 8.63 | 3D Assay |
These results suggest that the compound has a higher potency in two-dimensional assays compared to three-dimensional models, indicating its potential as an antitumor agent in therapeutic applications .
Antimicrobial Activity
In addition to antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus has shown promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <0.050 μM |
| Staphylococcus aureus | <0.070 μM |
These findings indicate that compounds with similar structures can inhibit microbial growth effectively .
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Antitumor Efficacy : In vitro studies demonstrated that compounds like 4-cyanophenyl derivatives effectively inhibit cell proliferation in lung cancer models.
- Antimicrobial Testing : A study reported that certain benzimidazole derivatives exhibited stronger antibacterial properties than traditional antibiotics, suggesting their utility in treating resistant infections .
The proposed mechanism of action for the antitumor activity involves the binding of the compound to DNA, disrupting replication processes. This interaction is characterized by a preference for binding within the minor groove of AT-rich regions of DNA, which is critical for its cytotoxic effects .
Q & A
Q. What are the common synthetic routes for 4-cyanophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, and how are reaction conditions optimized?
The synthesis typically involves coupling a benzimidazole derivative with a cyanophenyl acetate precursor. For example, analogous compounds (e.g., 2-aminophenyl 2-(2,4,5-triphenylimidazol-1-yl)acetate) are synthesized via reflux in methanol at 100°C for 2 hours, followed by precipitation in ice-cold water and recrystallization . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control to avoid side reactions, and stoichiometric ratios of reactants. Optimization may require iterative adjustments to reaction time and purification methods (e.g., column chromatography vs. recrystallization) to maximize yield and purity.
Q. How is the crystal structure of this compound resolved, and what role does SHELX software play in refinement?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data due to their robustness in handling small-molecule structures . Challenges include resolving disorder in flexible groups (e.g., the trifluoromethyl moiety) and addressing twinning effects. SHELXL refines atomic coordinates, thermal parameters, and occupancy factors, while SHELXE assists in experimental phasing for complex cases. Proper data collection (e.g., high-resolution detectors) and correction for absorption effects (common with heavy atoms like fluorine) are critical .
Advanced Research Questions
Q. How do structural modifications (e.g., cation substitution) impact the biological activity of benzimidazole derivatives?
Cationic substitutions significantly alter pharmacological properties. For instance, replacing potassium with sodium in potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate reduced actoprotective activity by 6.32%, while morpholine substitution nearly abolished efficacy . This suggests that cationic size and charge density influence receptor binding or solubility. Researchers should systematically compare cations (e.g., Li⁺, NH₄⁺) and employ docking studies to map interactions with target enzymes (e.g., fungal CYP51 in azole antifungals) .
Table 1: Impact of cation substitution on biological activity
| Cation | Relative Activity (%) | Key Observation |
|---|---|---|
| Potassium | 100 (baseline) | Highest actoprotective effect |
| Sodium | 93.68 | Moderate reduction |
| Morpholine | <10 | Sharp decline in efficacy |
Q. What are the primary photodegradation pathways of this compound, and how do environmental conditions influence degradation kinetics?
Photolysis in liquid phases (e.g., acetonitrile) generates hydroxylated derivatives such as 4-[2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl]-5-(trifluoromethyl)benzene-1,2-diol, while soil surfaces exhibit slower degradation due to adsorption . Key factors include:
- Light wavelength : UV-B/C promotes bond cleavage in the benzimidazole ring.
- Solvent polarity : Polar solvents accelerate radical-mediated pathways.
- Matrix effects : Organic matter in soil quenches reactive oxygen species, reducing degradation rates.
Researchers should use LC-HRMS to identify transient intermediates and conduct QSAR modeling to predict environmental persistence .
Q. How can contradictions in antifungal activity data across studies be resolved?
Discrepancies in MIC (minimum inhibitory concentration) values often arise from variations in:
- Strain selection : Clinical vs. lab-adapted fungal strains differ in efflux pump expression.
- Assay conditions : Broth microdilution (CLSI M38) vs. agar diffusion may yield divergent results.
- Compound purity : Trace impurities (e.g., unreacted starting materials) can falsely elevate MICs.
To reconcile data, standardize protocols (e.g., EUCAST guidelines), validate purity via NMR/HPLC, and perform time-kill assays to assess fungicidal vs. fungistatic effects .
Q. Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent, temperature, and catalyst combinations .
- Crystallography : Employ synchrotron radiation for high-resolution data collection, particularly for fluorine-rich compounds .
- Photostability Testing : Combine accelerated UV exposure (ICH Q1B) with quantum mechanical calculations to predict degradation hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
